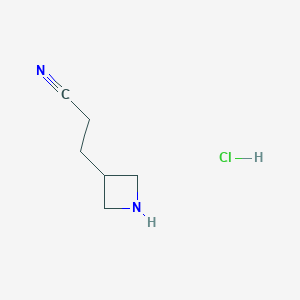![molecular formula C9H12O3 B14886340 7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
7,10-Dioxadispiro[3.1.4.1]undecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Dioxadispiro[314614]undecan-2-one is a complex organic compound characterized by its unique spiro structure, which includes two oxygen atoms and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
化学反応の分析
Types of Reactions
7,10-Dioxadispiro[3.1.46.14]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
7,10-Dioxadispiro[3.1.46.14]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar in structure but with different ring sizes and functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms in addition to oxygen, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Exhibit unique stereochemistry due to the presence of both oxygen and sulfur atoms.
Uniqueness
7,10-Dioxadispiro[3.1.46.14]undecan-2-one is unique due to its specific spiro structure and the presence of two oxygen atoms and a ketone group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
7,10-dioxadispiro[3.1.46.14]undecan-2-one |
InChI |
InChI=1S/C9H12O3/c10-7-3-8(4-7)5-9(6-8)11-1-2-12-9/h1-6H2 |
InChIキー |
HXRIKCSTVSUWCO-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)CC3(C2)CC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


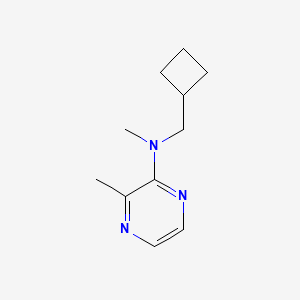
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)
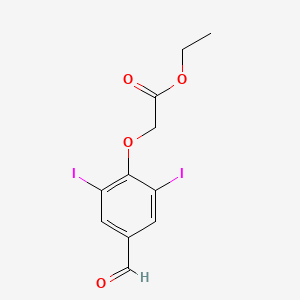

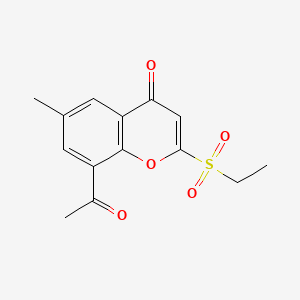
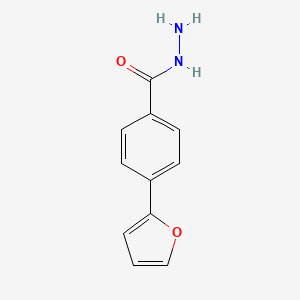
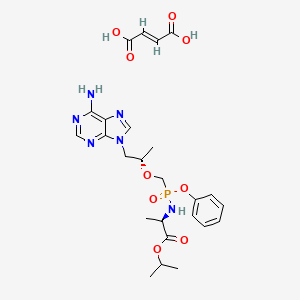
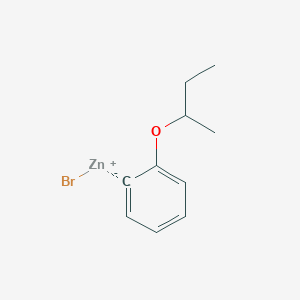
![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)
![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
